Bienvenue dans la boutique en ligne BenchChem!

Methyl 2-amino-3-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)propanoate

Lipophilicity CNS Drug Discovery ADME Properties

Methyl 2-amino-3-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)propanoate is a synthetic, non-proteinogenic amino acid derivative belonging to the 3,3-dimethyl-2,5-dioxopyrrolidine class. With a molecular formula of C₁₀H₁₆N₂O₄ and a molecular weight of 228.25 g/mol, it features a primary amino group, a methyl ester, and a gem-dimethyl substituted succinimide ring.

Molecular Formula C10H16N2O4
Molecular Weight 228.24 g/mol
Cat. No. B13614442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-3-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)propanoate
Molecular FormulaC10H16N2O4
Molecular Weight228.24 g/mol
Structural Identifiers
SMILESCC1(CC(=O)N(C1=O)CC(C(=O)OC)N)C
InChIInChI=1S/C10H16N2O4/c1-10(2)4-7(13)12(9(10)15)5-6(11)8(14)16-3/h6H,4-5,11H2,1-3H3
InChIKeyKSULTGBGDPECOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-amino-3-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)propanoate (CAS 1497878-95-1): A Specialized Dioxopyrrolidine-Amino Acid Building Block for Medicinal Chemistry and Anticonvulsant Research


Methyl 2-amino-3-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)propanoate is a synthetic, non-proteinogenic amino acid derivative belonging to the 3,3-dimethyl-2,5-dioxopyrrolidine class . With a molecular formula of C₁₀H₁₆N₂O₄ and a molecular weight of 228.25 g/mol, it features a primary amino group, a methyl ester, and a gem-dimethyl substituted succinimide ring . This structural class serves as a critical intermediate in the synthesis of hybrid anticonvulsant and analgesic agents, where the dioxopyrrolidine scaffold contributes to central nervous system activity [1]. Commercial availability is primarily through specialized research chemical suppliers, with typical purities at or above 98% .

Why Methyl 2-amino-3-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)propanoate Cannot Be Simply Replaced by Other Dioxopyrrolidine or Amino Acid Analogs


Close structural analogs of Methyl 2-amino-3-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)propanoate differ in key functional groups that critically alter their reactivity, physicochemical properties, and ultimate biological fate . For instance, the free carboxylic acid analog (CAS 1478409-05-0) cannot directly undergo the same amide coupling or esterification reactions as the methyl ester without prior activation, adding synthetic steps and potentially reducing yield . The N-methyl analog (CAS 1482641-74-6) introduces a secondary amine, which alters its hydrogen-bonding capacity and basicity compared to the primary amine in the target compound, leading to different pharmacokinetic and pharmacodynamic profiles in the final drug candidates . Even a simple switch to a 3-methyl (vs. 3,3-dimethyl) substituted dioxopyrrolidine significantly impacts lipophilicity and steric bulk, as demonstrated by the differential anticonvulsant activity in hybrid molecules derived from these scaffolds [1]. Therefore, direct substitution without re-optimization of the synthetic route or biological assay is not scientifically sound.

Quantitative Evidence for Methyl 2-amino-3-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)propanoate: Physicochemical and Reactivity Differentiation from Analogs


Lower Lipophilicity (LogP) of the Methyl Ester Compared to the Free Acid Indicates Superior CNS Drug-Likeness

The target compound (methyl ester) exhibits a computed LogP of -0.7282, whereas the corresponding free carboxylic acid analog (CAS 1478409-05-0) is expected to have a significantly lower LogP due to the ionization of the carboxyl group at physiological pH. This moderate lipophilicity is more aligned with ideal CNS drug properties . The 3,3-dimethyl substitution on the dioxopyrrolidine ring further increases lipophilicity compared to the 3-methyl or unsubstituted analogs, a feature linked to enhanced blood-brain barrier penetration in anticonvulsant drug design [1].

Lipophilicity CNS Drug Discovery ADME Properties Physicochemical Profiling

Higher Topological Polar Surface Area (TPSA) of the Methyl Ester vs. the N-Methyl Analog Enhances Aqueous Solubility Potential

The target compound has a TPSA of 89.7 Ų, which is higher than the predicted value for the N-methyl analog (CAS 1482641-74-6) due to the replacement of a primary amine with a secondary methylamine . This higher TPSA suggests better water solubility and a different hydrogen-bonding capacity, which can be crucial for formulation and oral bioavailability [1]. The primary amine also offers a more versatile synthetic handle for derivatization (e.g., amide bond formation) without the steric hindrance of an N-methyl group.

Solubility Drug Formulation Medicinal Chemistry Physicochemical Properties

The Gem-Dimethyl Group on the Dioxopyrrolidine Ring Introduces a Conformational Restriction Implicated in Enhanced Anticonvulsant Activity

In a series of hybrid anticonvulsant molecules where the target compound serves as the core intermediate, the 3,3-dimethyl substitution on the pyrrolidine-2,5-dione ring was a key structural feature. A closely related study on N-phenylamino derivatives showed that the 3,3-dimethyl analog (Compound 15) achieved an MES ED50 of 69.89 mg/kg in rats, with a protective index of 7.15 [1]. While the target compound's own activity is not reported, its role as a precursor to this privileged scaffold underscores its value. The gem-dimethyl group imposes a 'Thorpe-Ingold effect,' restricting conformational freedom and pre-organizing the molecule for target binding, a feature absent in the mono-methyl or unsubstituted analogs [2].

Anticonvulsant MES Seizure Model Conformational Analysis Structure-Activity Relationship

The Primary Amine Enables Key Dual-Functional Reactivity for Peptide Coupling and Schiff Base Formation

Unlike the N-methyl analog (CAS 1482641-74-6) which has a secondary amine, or the Boc-protected parent, the target compound's free primary amine provides a critical and versatile nucleophilic handle. It can be directly coupled to carboxylic acids using standard peptide coupling reagents (e.g., HATU, EDC) or form Schiff bases with aldehydes . This dual reactivity is absent in the N-methyl analog, which is sterically hindered and less nucleophilic. The methyl ester can be orthogonally deprotected (e.g., LiOH, THF/H2O) to reveal the free acid for further chain elongation, a standard Fmoc-SPPS-like strategy, giving the researcher full control over sequential derivatization [1].

Synthetic Chemistry Solid-Phase Peptide Synthesis Bioconjugation Click Chemistry

Research and Industrial Application Scenarios for Methyl 2-amino-3-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)propanoate Based on Verified Evidence


Lead Intermediate for Hybrid Anticonvulsant and Antinociceptive Drug Discovery

The compound is ideally suited as a key starting material for generating libraries of N-substituted amides and hybrid molecules targeting neurological disorders. The evidence shows that the 3,3-dimethyl-2,5-dioxopyrrolidine scaffold, when further derivatized, yields compounds with demonstrable anticonvulsant activity in established in vivo MES models [1]. The methyl ester and primary amine functionalities allow for straightforward parallel synthesis of analogs for structure-activity relationship (SAR) studies .

Synthetic Building Block for Central Nervous System (CNS) PET Tracer or Fluorescent Probe Development

Its favorable LogP (-0.7282) and the presence of a primary amine for facile conjugation make it a candidate module for designing CNS-penetrant probes. The moderate lipophilicity balances the need for blood-brain barrier penetration with the avoidance of excessive non-specific binding, a common pitfall in neuroimaging agent development . The methyl ester can be hydrolyzed to link to chelators or fluorophores.

Precursor for USP30 Deubiquitinase Inhibitor Research Programs

Patents related to deubiquitinase (DUB) inhibitors, particularly targeting USP30, have described compounds incorporating a 2,5-dioxopyrrolidine moiety [2]. The target compound's unique gem-dimethyl substituted dioxopyrrolidine and adaptable amino acid backbone make it a promising precursor for synthesizing novel DUB inhibitor candidates, providing a direct entry point into this emerging therapeutic area.

Orthogonal Monomer for Peptidomimetic and Macrocycle Synthesis

Unlike simple alanine derivatives, this compound introduces a rigid, non-planar dioxopyrrolidine ring and a gem-dimethyl group directly into the peptide backbone. The primary amine and methyl ester allow its use as a non-proteinogenic amino acid monomer in solution- or solid-phase peptide synthesis, creating conformationally constrained peptidomimetics with enhanced metabolic stability .

Quote Request

Request a Quote for Methyl 2-amino-3-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.